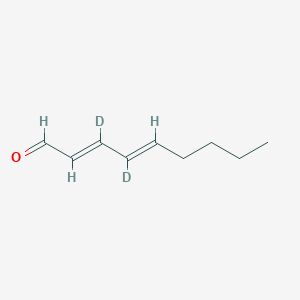

trans,trans-2,4-Nonadienal-D2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

trans,trans-2,4-Nonadienal-D2 is a deuterated derivative of nona-2,4-dienal, a compound characterized by the presence of two conjugated double bonds. The deuterium atoms replace hydrogen atoms at specific positions, which can influence the compound’s physical and chemical properties. This compound is of interest in various fields due to its unique isotopic labeling, which can be useful in mechanistic studies and analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of trans,trans-2,4-Nonadienal-D2 typically involves the deuteration of nona-2,4-dienal. One common method is the catalytic hydrogenation of nona-2,4-dienal in the presence of deuterium gas. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and is conducted under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient deuteration.

Análisis De Reacciones Químicas

Types of Reactions

trans,trans-2,4-Nonadienal-D2 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to saturated or partially saturated derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

trans,trans-2,4-Nonadienal-D2 (C9H12D2O) is characterized by its unique double bond configuration and deuterium labeling. The presence of deuterium enhances its stability and makes it useful in various analytical techniques.

Flavor Chemistry

One of the primary applications of this compound is in flavor chemistry. This compound is known for its role as a flavoring agent in food products. It contributes to the characteristic aroma and taste profiles of certain foods, particularly in dairy products.

- Case Study: Flavor Enhancement in Dairy Products

A study investigated the impact of various aldehydes, including this compound, on the flavor of pasteurized fluid milk. The research highlighted how these compounds influence sensory attributes and consumer acceptance . The study employed gas chromatography-olfactometry (GC-O) to assess the intensity and detection thresholds of these compounds.

Pest Control

Another significant application of this compound is in agricultural pest management. It has been identified as a volatile organic compound (VOC) with potential use as an attractant or repellent for specific pests.

- Case Study: Attractant for Tuta absoluta

Research focused on developing attractants for the tomato borer moth (Tuta absoluta) demonstrated that this compound exhibited significant attractive properties when tested against other VOCs. The study utilized olfactometer bioassays to evaluate the efficacy of this compound in attracting or repelling the pest .

Fermentation Processes

In the field of fermentation science, this compound has been studied for its role as a volatile compound produced during fermentation. Monitoring these volatiles is crucial for understanding flavor development and quality control.

- Case Study: Monitoring Volatile Compounds

A study utilized headspace sorptive extraction to monitor changes in volatile compounds during fermentation processes. The results indicated that this compound was among the key volatiles produced during fermentation stages . This highlights its importance in flavor development and quality assessment.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which trans,trans-2,4-Nonadienal-D2 exerts its effects involves its interaction with specific molecular targets. The presence of deuterium atoms can influence the compound’s reactivity and stability, affecting its interaction with enzymes, receptors, and other biomolecules. The pathways involved may include alterations in metabolic processes and enzyme kinetics due to the isotopic effects of deuterium.

Comparación Con Compuestos Similares

Similar Compounds

(2E,4E)-Nona-2,4-dienal: The non-deuterated analog of trans,trans-2,4-Nonadienal-D2.

(2E,4E)-Deca-2,4-dienal: A similar compound with an additional carbon atom in the chain.

(2E,4E)-Hexa-2,4-dienal: A shorter-chain analog with similar conjugated double bonds.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and mechanistic studies. The isotopic substitution can lead to differences in reaction rates, stability, and interaction with biological systems compared to its non-deuterated counterparts.

Actividad Biológica

Introduction

trans,trans-2,4-Nonadienal-D2 (CAS No. 5910-87-2) is an unsaturated aldehyde with a molecular formula of C9H14O. This compound is of significant interest due to its potential biological activities, including its role in flavor and fragrance applications, as well as its implications in food chemistry and toxicology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential health effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 138.21 g/mol |

| Boiling Point | Not specified |

| Structure | Chemical Structure |

| CAS Number | 5910-87-2 |

The biological activity of this compound is primarily attributed to its reactivity as an α,β-unsaturated aldehyde. Such compounds are known to interact with cellular nucleophiles through Michael addition reactions, leading to the formation of adducts that can influence various biochemical pathways.

Key Mechanisms:

- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on certain cell lines. The compound's ability to form adducts with cellular macromolecules may lead to cellular stress and apoptosis in sensitive cell types.

- Mutagenicity : Studies have shown that similar compounds can exhibit mutagenic properties when subjected to metabolic activation. The potential for this compound to generate reactive species raises concerns regarding its mutagenic potential in vivo.

- Antioxidant Activity : Some studies suggest that certain α,β-unsaturated aldehydes can exhibit antioxidant properties by scavenging free radicals and modulating oxidative stress pathways.

Case Study 1: Mutagenicity Assessment

A study focusing on the mutagenic potential of various cooked food mutagens included this compound as a compound of interest. Using the Ames test with Salmonella typhimurium strains TA98 and TA100, it was found that this compound exhibited significant mutagenic activity under specific conditions (e.g., metabolic activation) .

Case Study 2: Flavor Profile Analysis

In flavor chemistry research, this compound has been identified as a key component contributing to the aroma profile of certain cooked foods. Its presence has been linked to the formation of desirable flavor notes in grilled and roasted products .

Case Study 3: Toxicological Evaluation

A comprehensive toxicological evaluation indicated that exposure to high concentrations of this compound could lead to adverse health effects in animal models. Long-term exposure studies revealed potential carcinogenic effects associated with its metabolic byproducts .

Comparative Analysis with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| trans-2-Hexenal | α,β-unsaturated aldehyde | Flavoring agent; low toxicity |

| trans,trans-2,4-Hexadienal | α,β-unsaturated aldehyde | Similar mutagenicity profile |

| 3-Amino-1-methyl-5H-pyrido(4,3-b)indole | Heterocyclic amine | High mutagenicity; carcinogenic |

Propiedades

IUPAC Name |

(2E,4E)-3,4-dideuterionona-2,4-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+/i6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYXNZJDGDGPJ-GZPSEYJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C\CCCC)/C(=C/C=O)/[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.